Comparative 5-HT4 Receptor Agonist Potency in Guinea Pig Ileum
In an isolated guinea pig ileum preparation, des-4-fluorobenzyl mosapride (M1) demonstrates 5-HT4 receptor agonist activity with an EC50 value of 74.2 nM . This potency is directly comparable to the parent drug, mosapride, which exhibits a binding affinity (Ki) of 69.9 nM for the 5-HT4 receptor [1]. The nearly equivalent potency at the primary therapeutic target indicates that the metabolite significantly contributes to the overall pharmacodynamic effect.
| Evidence Dimension | 5-HT4 Receptor Potency/Affinity |
|---|---|
| Target Compound Data | EC50 = 74.2 nM |
| Comparator Or Baseline | Mosapride Ki = 69.9 nM |
| Quantified Difference | Approximately 1.06-fold higher EC50 for the metabolite compared to the parent drug's Ki (qualitatively similar potency) |
| Conditions | Target compound: Isolated guinea pig ileal longitudinal muscle myenteric plexus. Comparator: Radioligand binding assay. |
Why This Matters
This data justifies the use of the pure metabolite in receptor binding and functional assays to isolate its contribution to mosapride's overall prokinetic effect, distinct from the parent drug.
- [1] Bertin Bioreagent. (2024). Mosapride (citrate) (CAT N°: 30048) Technical Datasheet. View Source
